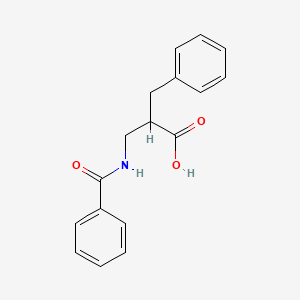![molecular formula C16H19N3O3 B7640420 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid inhibits DHODH by binding to the enzyme's active site and interfering with the electron transfer process. This leads to a decrease in the production of pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, this compound has been shown to have anti-inflammatory and immunosuppressive effects. These effects are thought to be due to the inhibition of DHODH, which leads to a decrease in the production of reactive oxygen species and cytokines. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the use of 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in scientific research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of this compound's effects on other cellular processes, such as autophagy and apoptosis. Additionally, this compound could be studied in combination with other cancer treatments to determine its potential as a synergistic therapy. Overall, this compound has shown promise as a tool for scientific research and has the potential to contribute to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid is synthesized through a multistep process involving the reaction of 2-methylbenzyl chloride with 1-methylpyrazole-4-carboxylic acid, followed by coupling with N,N-dimethylglycine methyl ester and deprotection of the resulting product. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid has been used in various scientific research studies due to its ability to selectively inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for cell proliferation. Inhibition of DHODH by this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis, as well as in the prevention of transplant rejection.
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-5-3-4-6-12(11)7-13(16(21)22)8-17-15(20)14-9-18-19(2)10-14/h3-6,9-10,13H,7-8H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSLGYXJWMOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)


![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)


![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)

